molecular formula C12H8BrI B185808 4-Bromo-4'-iodobiphenyl CAS No. 105946-82-5

4-Bromo-4'-iodobiphenyl

Cat. No. B185808
M. Wt: 359 g/mol
InChI Key: GWOAJJWBCSUGHH-UHFFFAOYSA-N
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Description

4-Bromo-4’-iodobiphenyl (CAS: 105946-82-5) is an organic compound with a chemical formula of C12H8BrI and a molecular weight of 359 . It is an intermediate widely used in organic luminescent materials . It can undergo reactions with many other intermediates to form conjugated molecules and triarylamine compounds .


Synthesis Analysis

The synthesis of 4-Bromo-4’-iodobiphenyl involves the reaction of 4-bromo-biphenyl with iodine, periodic acid dihydrate, acetic acid, and sulfuric acid . The reaction is carried out under an argon atmosphere at 65-90°C for 6.5 hours . The yield of this reaction is approximately 93% .


Molecular Structure Analysis

The molecular structure of 4-Bromo-4’-iodobiphenyl consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and an iodine atom attached to the other .


Chemical Reactions Analysis

4-Bromo-4’-iodobiphenyl is an intermediate that can undergo reactions with many other intermediates to form conjugated molecules and triarylamine compounds . These compounds are important luminescent materials and hole transport materials .


Physical And Chemical Properties Analysis

4-Bromo-4’-iodobiphenyl is a solid at room temperature . It has a melting point of 175.0 to 179.0 °C . The compound has a density of 1.250±0.06 g/cm3 .

Scientific Research Applications

Here’s a brief overview of this application:

Comprehensive Summary of the Application

4-Bromo-4’-iodobiphenyl is used as an intermediate in the synthesis of organic luminescent materials, which are key components in OLED devices . These devices are used in various applications such as display technology for televisions, smartphones, and other electronic devices.

Methods of Application or Experimental Procedures

The specific methods of application would depend on the exact OLED material being synthesized. However, it generally involves the following steps:

  • 4-Bromo-4’-iodobiphenyl is reacted with other organic compounds to form conjugated molecules or triarylamine compounds .
  • The device is completed by adding additional layers, such as a hole transport layer, an electron transport layer, and electrodes .

Summary of Results or Outcomes

The outcome of this process is the creation of an OLED device that can emit light when an electric current is applied. The specific properties of the light (such as its color and intensity) can be controlled by the choice of organic luminescent materials .

Safety And Hazards

4-Bromo-4’-iodobiphenyl is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, and not to breathe dust .

properties

IUPAC Name

1-bromo-4-(4-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOAJJWBCSUGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447855
Record name 4-Bromo-4'-iodobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-iodobiphenyl

CAS RN

105946-82-5
Record name 4-Bromo-4'-iodobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 4-neck one liter round bottom flask equipped with mechanical stirrer, thermometer and reflux condenser topped with nitrogen bubbler inlet was charged with 4-bromobiphenyl (23.31 g, 100 mmol) in acetic acid (400 mL), sulfuric acid (10 mL) and water (20 mL). To this stirring mixture was added iodic acid (4.84 g, 27.5 mmol) followed immediately by addition of iodine chips (11.17 g, 44.0 mmol). The reaction flask was immersed in a preheated tri(ethylene glycol) heating bath and heated at 65° C. internal temperature. After 30 min the bath temperature was increased such that the internal temperature raised to 85° C. after 20 min. Heating at this temperature was continued for 4.5 hours at which point HPLC analysis showed the reaction to be complete. After stirring overnight at room temperature the reaction mixture was vacuum filtered through a coarse fritted funnel and the solids were rinsed with water. The resulting white solid (32.1 g, 89% yield) had mp 177-179° C. and was used without further purification in the next step. NMR analysis confirmed the structure of Intermediate Compound 3,4-bromo-4′-iodobiphenyl. Purity (HPLC): >99%.
Quantity
23.31 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
89%

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